molecular formula C13H12N2O4 B14938818 N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide

N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B14938818
M. Wt: 260.24 g/mol
InChI Key: JTAMJUIJFCJJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide is an organic compound with a complex structure that includes a nitrofuran ring and a dimethylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2,4-dimethylaniline with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control ensures high yield and purity of the product. The final compound is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit monoamine oxidases and prostaglandin synthesis, leading to overexcitation and paralysis in target organisms. This makes it effective as an insecticide and acaricide .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • Amitraz
  • 2,4-dimethylphenyl isocyanate

Uniqueness

N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide is unique due to its nitrofuran ring, which imparts distinct chemical properties compared to other similar compounds. This ring structure allows for a broader range of chemical reactions and applications, particularly in the field of medicinal chemistry .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C13H12N2O4/c1-8-3-4-10(9(2)7-8)14-13(16)11-5-6-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16)

InChI Key

JTAMJUIJFCJJAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C

solubility

>39 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.